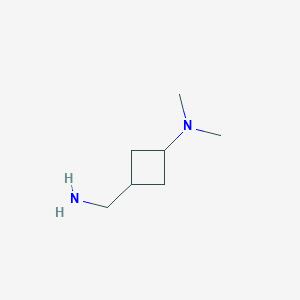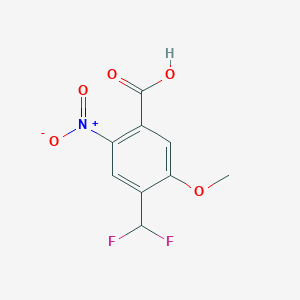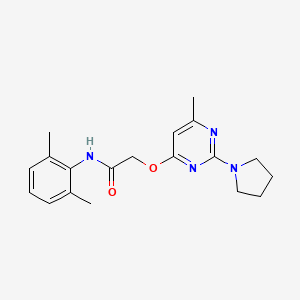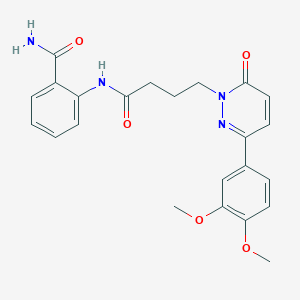
3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine” is likely a cyclic amine, which means it contains a nitrogen atom in a ring structure. Amines are derivatives of ammonia and can act as bases . They are often involved in the formation of proteins and other biological compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, amines can generally be synthesized through methods such as reductive amination or nucleophilic substitution . The exact method would depend on the starting materials and the specific structure of the final product.
Molecular Structure Analysis
The compound likely contains a cyclobutane ring, which is a four-membered carbon ring, with an aminomethyl (–CH2NH2) group and a dimethylamine (–N(CH3)2) group attached. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and elimination reactions . The specific reactions that “this compound” can undergo would depend on its exact structure and the conditions of the reaction.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity . These properties for “this compound” would need to be determined experimentally.
Scientific Research Applications
Direct Synthesis of Amides
The compound has been utilized in the synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3, demonstrating its role in facilitating direct amidation reactions. This process allows for the efficient production of amides with minimal racemization, highlighting its potential in the synthesis of N-protected amino acids and the formylation of amines with high yield. The simplicity of the purification process, avoiding aqueous workup or chromatography, underscores its utility in synthetic chemistry (Lanigan, Starkov, & Sheppard, 2013).
Synthesis of Key Intermediates in Drug Development
It plays a crucial role in the stereoselective synthesis of key intermediates for pharmaceuticals, such as premafloxacin, showcasing its application in developing methods for producing important drug intermediates. The described synthesis pathway includes asymmetric Michael addition and stereoselective alkylation, indicating its importance in the creation of compounds with potential veterinary applications (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Antiviral and Antitumoral Applications
Research has explored its derivatives for antiviral and antitumoral properties, specifically against respiratory syncytial and vaccinia viruses. The synthesis of cyclobutyl nucleoside analogues from this compound shows promising biological activity, indicating its potential in medicinal chemistry for developing new therapeutic agents (Hergueta, Fernández, López, Balzarini, & De Clercq, 2001).
Innovative Synthetic Methods
Its role in the efficient synthesis of 3-aminocyclobut-2-en-1-ones introduces new potential in the design of VLA-4 antagonists. This showcases the innovative use of this compound in developing synthetic methodologies that can lead to the discovery of new pharmacologically active compounds (Brand, de Candole, & Brown, 2003).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as cationic polymers target bacterial membranes . Another compound, a series of 3-aminomethyl 4-halogen benzoxaboroles, has been identified as inhibitors of Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . These targets play crucial roles in bacterial survival and replication.
Mode of Action
Similar compounds like cationic polymers interact with their targets by disrupting bacterial membranes, leading to bacterial death . The 3-aminomethyl 4-halogen benzoxaboroles inhibit the Mtb LeuRS, preventing protein synthesis in the bacteria .
Biochemical Pathways
The inhibition of mtb leurs by similar compounds would disrupt protein synthesis, affecting various downstream biochemical pathways essential for bacterial survival .
Result of Action
Similar compounds that inhibit mtb leurs can lead to the death of mtb bacteria due to the disruption of protein synthesis .
properties
IUPAC Name |
3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7-3-6(4-7)5-8/h6-7H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFBUDMRUFCRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909287-66-6 |
Source


|
| Record name | rac-(1s,3s)-3-(aminomethyl)-N,N-dimethylcyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-chloro-2-(2-phenylbutanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2810038.png)
![N-benzyl-6-(4-fluorophenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2810039.png)

![4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2810042.png)

![4-[[(E)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2810048.png)
![3-((2,5-dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2810049.png)
![2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2810050.png)
![N-(4-bromo-2-fluorophenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2810052.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methoxybenzoate](/img/structure/B2810054.png)